An In-depth Technical Guide to 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine (CAS 1019100-30-5): A Versatile Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine (CAS 1019100-30-5): A Versatile Intermediate in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive overview of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine, a heterocyclic compound of significant interest to researchers and drug development professionals. This molecule uniquely combines two privileged structural motifs: the 2,6-dichloropyridine scaffold and the morpholine ring. The dichloropyridine core offers a versatile platform for synthetic elaboration through nucleophilic substitution and cross-coupling reactions, and is a key component in various kinase inhibitors and ion channel modulators.[1][2] Concurrently, the morpholine moiety is widely incorporated into therapeutic agents to enhance critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and membrane permeability.[3][4] This guide delves into the molecule's structural rationale, provides a detailed, field-proven synthetic protocol, and explores its potential applications in modern drug discovery based on the well-documented activities of its constituent pharmacophores.
Molecular Overview and Physicochemical Properties
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is a substituted pyridine derivative. The core structure consists of a pyridine ring chlorinated at the 2 and 6 positions, with a morpholinomethyl substituent at the 4 position. The strategic placement of the chlorine atoms makes the pyridine ring electron-deficient and activates the 4-position, while also providing handles for further chemical modification.
Caption: Chemical structure of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| CAS Number | 1019100-30-5 | N/A |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O | Calculated |
| Molecular Weight | 247.12 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for class |
| Solubility | Soluble in DCM, MeOH, DMSO | Predicted |
| InChI Key | Predicted: VJCPXHHBAPOFTH-UHFFFAOYSA-N | Calculated |
Rationale for Use in Drug Discovery: The Role of Key Pharmacophores
The utility of this compound stems from the synergistic combination of its two core components. Understanding these components is key to appreciating its value as a synthetic intermediate.
The 2,6-Dichloropyridine Scaffold: A Versatile Chemical Hub
Halogenated heterocyclic compounds, particularly dichloropyridines, are foundational building blocks in medicinal chemistry.[1][2] The two chlorine atoms on the pyridine ring serve several critical functions:
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Electronic Modification : The electron-withdrawing nature of the chlorine atoms significantly alters the electron density of the pyridine ring, influencing its pKa and interaction with biological targets.
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Reactive Handles : The chlorine atoms, especially the one at the 2-position, are susceptible to nucleophilic aromatic substitution (SNAᵣ) and are excellent partners in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the strategic introduction of diverse functional groups to build molecular complexity and explore structure-activity relationships (SAR).[1]
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Pharmacophoric Element : The dichloropyridine motif is integral to numerous potent and selective inhibitors. For instance, it is a key feature in antagonists of the P2X7 receptor, an ion channel implicated in inflammation and neurological disorders.[1] It is also found in inhibitors of kinases such as PIM-1 and c-Met, which are crucial targets in oncology.[2]
The Morpholine Moiety: A "Privileged" Pharmacokinetic Modulator
Morpholine is one of the most frequently used saturated heterocycles in modern drug design.[4] Its incorporation is a well-established strategy to overcome common liabilities in drug candidates.[5][6]
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Enhanced Solubility : The polar ether oxygen and the basic nitrogen atom of the morpholine ring can engage in hydrogen bonding with water, often leading to a significant improvement in the aqueous solubility of the parent molecule.[3]
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Improved Metabolic Stability : The morpholine ring itself is generally resistant to oxidative metabolism by cytochrome P450 enzymes, making it a metabolically robust substituent.
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Favorable Pharmacokinetics : Its ability to improve solubility and stability, coupled with its typical contribution to a desirable pKa range, often results in improved absorption, distribution, metabolism, and excretion (ADME) profiles and better brain permeability in CNS-targeted agents.[7]
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Target Engagement : The morpholine nitrogen can act as a hydrogen bond acceptor, directly participating in binding interactions with target proteins like kinases.[4]
Synthetic Route and Experimental Protocol
The most direct and industrially scalable synthesis of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine involves the nucleophilic substitution of a reactive benzylic halide with morpholine.
Retrosynthetic Analysis
A logical disconnection of the target molecule breaks the C-N bond between the methylene bridge and the morpholine ring, identifying 2,6-dichloro-4-(chloromethyl)pyridine and morpholine as the key starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Nucleophilic Substitution
This protocol describes a robust method for the synthesis of the title compound. It is designed to be self-validating, with in-process checks and a clear purification strategy.
Objective: To synthesize 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine from 2,6-dichloro-4-(chloromethyl)pyridine and morpholine.
Materials:
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2,6-dichloro-4-(chloromethyl)pyridine (1.0 eq)
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Morpholine (1.2 eq)
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Triethylamine (TEA) (1.5 eq)
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Acetonitrile (ACN), anhydrous (10 mL per 1 g of starting material)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel (for column chromatography)
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,6-dichloro-4-(chloromethyl)pyridine (1.0 eq).
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Solvent and Reagent Addition: Dissolve the starting material in anhydrous acetonitrile. Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq) at room temperature.
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Causality: Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions. Triethylamine is a non-nucleophilic organic base used to scavenge the HCl byproduct generated, preventing the protonation of the morpholine nucleophile and driving the reaction forward. An excess of morpholine also helps ensure complete consumption of the starting halide.
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-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
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In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
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Extraction: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove any remaining acid, followed by brine (1x) to remove residual water.
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Causality: The aqueous washes are critical for removing the triethylamine hydrochloride salt and any unreacted morpholine, simplifying the subsequent purification.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine.
Caption: Step-by-step workflow for the synthesis of the target compound.
Potential Therapeutic Applications and Target Classes
While specific biological data for CAS 1019100-30-5 is not publicly available, the combination of its structural motifs points toward several high-potential areas for therapeutic investigation. This molecule is an ideal starting point for building libraries of compounds aimed at the following target classes:
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Kinase Inhibitors: The dichloropyridine scaffold is a known hinge-binding motif in many kinase inhibitors.[2] By performing cross-coupling reactions on one or both chlorine atoms, novel derivatives can be synthesized to target oncogenic kinases like PIM-1, c-Met, or mTOR.[2][3] The morpholine tail can provide the necessary solubility and vector into solvent-exposed regions of the ATP-binding pocket.
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Ion Channel Modulators: The 3,5-dichloropyridine scaffold is a validated core for P2X7 receptor antagonists.[1] This compound provides a direct precursor for developing novel agents for treating chronic pain, neurodegenerative diseases, and other inflammatory conditions.
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Central Nervous System (CNS) Agents: The morpholine ring is prevalent in CNS-active drugs, where it often improves brain penetration.[7] Derivatives could be explored as dual serotonin and noradrenaline reuptake inhibitors (SNRIs) or as modulators of other neuroreceptors.[8]
Analytical Characterization
To confirm the identity and purity of the synthesized 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine, a standard suite of analytical techniques is required:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of all proton environments, including the characteristic signals for the pyridine ring protons, the methylene bridge singlet, and the two distinct multiplets for the morpholine protons.
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¹³C NMR: Will verify the number of unique carbon atoms in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the molecule, matching its molecular formula (C₁₀H₁₂Cl₂N₂O). The isotopic pattern from the two chlorine atoms will be a key diagnostic feature.
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High-Performance Liquid Chromatography (HPLC): Will be used to determine the purity of the final compound, typically aiming for >95% for use in biological screening assays.
Conclusion and Future Outlook
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. It provides a robust and versatile starting point for the rapid generation of diverse chemical libraries targeting validated and emerging therapeutic targets. The dual functionality of a reactive dichloropyridine core and a pharmacokinetic-enhancing morpholine moiety makes it an invaluable tool for researchers in oncology, neurobiology, and inflammatory diseases. Future work will undoubtedly focus on leveraging the reactivity of the chlorine atoms to build novel, potent, and selective therapeutic candidates.
References
- BenchChem. (n.d.). The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide for Chemical Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: 2,3-Dichloropyridine as a Versatile Precursor for Medicinal Chemistry Scaffolds.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Khamitova, G. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
- MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-6.
- ZCPC. (2025). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. API Manufacturer-ZCPC.
- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- Wikipedia. (n.d.). 2,6-Dichloropyridine.
- Vilarelle, L., et al. (2004). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2086-o2088.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
- FLORE. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
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